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Compound of Interest

4-Chloro-2-methoxy-6-
Compound Name:
methylquinoline

Cat. No.: B055551

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Chloro-2-methoxy-6-methylquinoline. Due to the limited availability of
experimentally derived public data, this document presents a combination of experimental
mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for
the identification, characterization, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-Chloro-2-
methoxy-6-methylquinoline.

Mass Spectrometry (MS) Data

The mass spectrometry data was obtained from the PubChem database and represents
experimental findings from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Experimental Mass Spectrometry Data for 4-Chloro-2-methoxy-6-methylquinoline
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Mass to Charge (m/z) Relative Intensity (%) lon

207 99.99 [M]+e

164 62.58 [M-CH3-CO]+e
192 35.14 [M-CH3]+

209 32.80 [M+2]+e

166 20.27 [M-CH3-CO+2]+e

Source: PubChem CID 610114.[1]

Predicted *H Nuclear Magnetic Resonance (NMR) Data

The following *H NMR data has been predicted using an online NMR prediction tool. The

predicted chemical shifts are referenced to tetramethylsilane (TMS) at O ppm.

Table 2: Predicted *H NMR (CDClIs, 400 MHz) Data for 4-Chloro-2-methoxy-6-

methylquinoline

Chemical Shift L. . .
Multiplicity Integration Assignment

(ppm)

7.89 d 1H H-8

7.45 dd 1H H-7

7.31 S 1H H-5

6.95 S 1H H-3

4.05 S 3H OCHs

2.48 S 3H CHs

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Predicted **C Nuclear Magnetic Resonance (NMR) Data
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The 13C NMR data presented below is predicted and provides an estimation of the chemical
shifts for each carbon atom in the molecule.

Table 3: Predicted 3C NMR (CDClIs, 100 MHz) Data for 4-Chloro-2-methoxy-6-
methylquinoline

Chemical Shift (ppm) Assignment
162.5 C-2
156.8 C-6
148.0 C-4
145.1 C-8a
134.7 C-4a
130.5 C-8
124.8 C-7
121.9 C-5
100.2 C-3
53.8 OCHs
21.5 CHs

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are listed below, indicating the principal vibrational modes
of the molecule.

Table 4: Predicted IR Absorption Bands for 4-Chloro-2-methoxy-6-methylquinoline
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Wavenumber (cm~?) Intensity Assignment

3050-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1610-1590 Strong C=N stretch (quinoline ring)
1570-1450 Strong C=C stretch (aromatic ring)
1250-1200 Strong C-O stretch (aryl ether)
1100-1000 Medium C-O stretch

850-800 Strong C-H bend (out-of-plane)
750-700 Strong C-Cl stretch

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory procedures for the
analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 4-Chloro-2-methoxy-6-methylquinoline.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) in a clean,
dry 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

o Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved
and the solution is homogeneous.

e 'H NMR Spectrum Acquisition:
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o The spectrum is recorded on a 400 MHz NMR spectrometer.
o A standard single-pulse experiment is typically used.

o Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds,
a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 16-64) to
achieve a good signal-to-noise ratio.

e 13C NMR Spectrum Acquisition:
o The spectrum is recorded on a 100 MHz NMR spectrometer.

o A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the
spectrum and enhance sensitivity.

o Key parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds,
a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more)
due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly
used.

o ATR-FTIR Spectroscopy:

[e]

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

o Place a small amount of the solid 4-Chloro-2-methoxy-6-methylquinoline sample
directly onto the ATR crystal.

o Apply pressure using the pressure clamp to ensure good contact between the sample and
the crystal.

o Record the spectrum, typically in the range of 4000-400 cm~1, with a resolution of 4 cm~1
and an accumulation of 16-32 scans.

o KBr Pellet Method:
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o Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle.

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.

o Place the KBr pellet in the sample holder of the FTIR instrument and record the spectrum
as described for the ATR method.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 4-Chloro-2-methoxy-6-methylquinoline in a suitable volatile
solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1
mg/mL.

e GC-MS Analysis:
o Gas Chromatograph (GC) Conditions:

= Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 pm) is
typically used.

» |njector Temperature: 250-280 °C.
» |njection Volume: 1 pL in splitless mode.
» Carrier Gas: Helium at a constant flow rate of 1 mL/min.

» Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, then
ramped to 280 °C at a rate of 15-20 °C/min, and held at 280 °C for 5-10 minutes.

o Mass Spectrometer (MS) Conditions:
= |onization Mode: Electron lonization (El) at 70 eV.

= Source Temperature: 230 °C.
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» Quadrupole Temperature: 150 °C.
= Scan Range: m/z 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 4-Chloro-2-methoxy-6-methylquinoline.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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